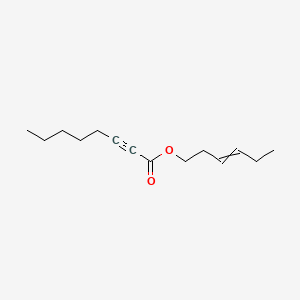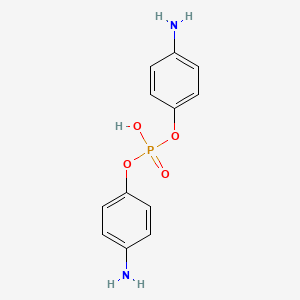![molecular formula C24H22O2 B12515102 1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene CAS No. 674798-30-2](/img/structure/B12515102.png)
1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylenebis core flanked by methoxyethene and dibenzene groups
准备方法
The synthesis of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene typically involves a series of organic reactions. One common method is the Knoevenagel condensation reaction, where aldehydes react with active methylene compounds in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
作用机制
The mechanism by which 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene exerts its effects involves interactions with various molecular targets. In electronic applications, the compound’s π-conjugated system facilitates charge transfer, enhancing its electroluminescent properties. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of cellular pathways .
相似化合物的比较
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene can be compared with similar compounds such as:
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): This compound shares a similar phenylenebis core but differs in its functional groups, leading to distinct chemical and physical properties.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Another related compound with a phenylenebis core, but with different substituents, affecting its reactivity and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene lies in its specific combination of functional groups, which confer unique optical and electronic properties, making it particularly valuable in materials science and organic electronics.
属性
CAS 编号 |
674798-30-2 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,4-bis(2-methoxy-2-phenylethenyl)benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23(21-9-5-3-6-10-21)17-19-13-15-20(16-14-19)18-24(26-2)22-11-7-4-8-12-22/h3-18H,1-2H3 |
InChI 键 |
MLJMZHGENLPDGS-UHFFFAOYSA-N |
规范 SMILES |
COC(=CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


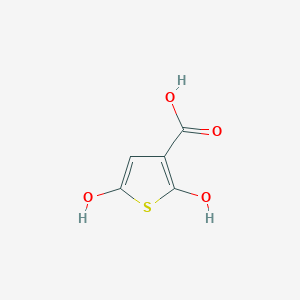
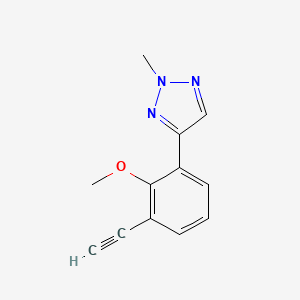
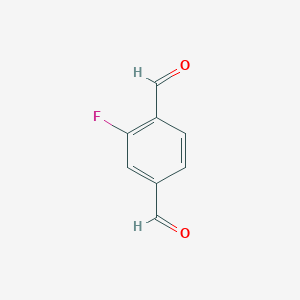

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)

![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
